molecular formula C8H14O4 B3090316 4-(Methoxymethyl)oxane-4-carboxylic acid CAS No. 1210226-46-2

4-(Methoxymethyl)oxane-4-carboxylic acid

Cat. No.: B3090316
CAS No.: 1210226-46-2
M. Wt: 174.19 g/mol
InChI Key: HFIXVNNCONWPOR-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C8H14O4 and a molecular weight of 174.2 g/mol . It is also known by its IUPAC name, 4-(methoxymethyl)tetrahydro-2H-pyran-4-carboxylic acid . This compound is characterized by the presence of a methoxymethyl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom.

Preparation Methods

The synthesis of 4-(Methoxymethyl)oxane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran with methoxymethyl chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-(Methoxymethyl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Methoxymethyl)oxane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The carboxylic acid group can also interact with enzymes and other proteins, affecting their function .

Comparison with Similar Compounds

4-(Methoxymethyl)oxane-4-carboxylic acid can be compared with other similar compounds, such as:

    4-(Hydroxymethyl)oxane-4-carboxylic acid: This compound has a hydroxymethyl group instead of a methoxymethyl group, which can lead to different reactivity and applications.

    4-(Methoxymethyl)oxane-4-sulfonic acid: The presence of a sulfonic acid group instead of a carboxylic acid group can significantly alter the compound’s properties and uses.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(methoxymethyl)oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-11-6-8(7(9)10)2-4-12-5-3-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIXVNNCONWPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methoxymethyl)oxane-4-carboxylic acid
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